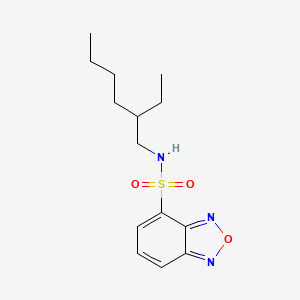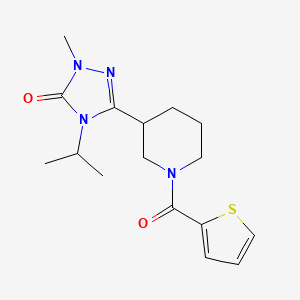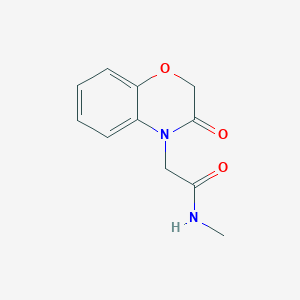![molecular formula C21H26FN3O5S B11121216 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11121216.png)
2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a sulfamoyl group, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide.
Ether Formation: The phenoxy intermediate is then synthesized by reacting 4-fluorophenylsulfonamide with 2-methylphenol under basic conditions.
Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with 2-(morpholin-4-yl)ethylamine in the presence of acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfonic acids and related derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its sulfamoyl and morpholine groups, which are known to interact with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-{4-[(4-bromophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-{4-[(4-iodophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in research applications where specific electronic effects are desired.
Properties
Molecular Formula |
C21H26FN3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C21H26FN3O5S/c1-16-14-19(31(27,28)24-18-4-2-17(22)3-5-18)6-7-20(16)30-15-21(26)23-8-9-25-10-12-29-13-11-25/h2-7,14,24H,8-13,15H2,1H3,(H,23,26) |
InChI Key |
KRSRDZSHWCHPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide](/img/structure/B11121141.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121145.png)

![N-(cyclopropylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11121161.png)
![1-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11121169.png)
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121181.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121188.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121192.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121195.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide](/img/structure/B11121199.png)

![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121210.png)
![(5Z)-5-[(2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121229.png)
